molecular formula C14H22Cl2NO3P B5514345 diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate

diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate

Cat. No.: B5514345
M. Wt: 354.2 g/mol
InChI Key: XTEHMGWZWFFNDA-UHFFFAOYSA-N
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Description

Diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group, which is known for its versatility in chemical reactions and its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate typically involves the reaction of diisopropyl phosphite with 1-[(3,4-dichlorophenyl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate esters.

Scientific Research Applications

Diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate include other phosphonate derivatives, such as:

  • Diisopropyl {1-[(3,4-dichlorophenyl)amino]methyl}phosphonate
  • Diisopropyl {1-[(3,4-dichlorophenyl)amino]propyl}phosphonate
  • Diisopropyl {1-[(3,4-dichlorophenyl)amino]butyl}phosphonate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where precise control over chemical interactions is required.

Properties

IUPAC Name

3,4-dichloro-N-[1-di(propan-2-yloxy)phosphorylethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2NO3P/c1-9(2)19-21(18,20-10(3)4)11(5)17-12-6-7-13(15)14(16)8-12/h6-11,17H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEHMGWZWFFNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C)NC1=CC(=C(C=C1)Cl)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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